1-Chloro-3-(4-methylphenoxy)propan-2-one
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Overview
Description
1-Chloro-3-(4-methylphenoxy)propan-2-one is an organic compound that belongs to the class of chlorinated ketones It is characterized by the presence of a chloro group, a phenoxy group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-(4-methylphenoxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol with epichlorohydrin to form 1-chloro-3-(4-methylphenoxy)propan-2-ol, which is then oxidized to the corresponding ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(4-methylphenoxy)propan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxypropanones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-Chloro-3-(4-methylphenoxy)propan-2-one has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical agents.
Biological Studies: Used in studies involving enzyme-catalyzed reactions and kinetic resolution.
Mechanism of Action
The mechanism of action of 1-chloro-3-(4-methylphenoxy)propan-2-one involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ketone group can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-methylphenyl)-1-propanone: Similar structure with a chloro group and a ketone group, but differs in the position of the chloro group.
3-Chloro-1-(4-methoxyphenyl)propan-1-one: Similar structure with a chloro group and a ketone group, but has a methoxy group instead of a methyl group.
Uniqueness
1-Chloro-3-(4-methylphenoxy)propan-2-one is unique due to the presence of both a chloro group and a phenoxy group, which allows it to undergo a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
27997-97-3 |
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Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-chloro-3-(4-methylphenoxy)propan-2-one |
InChI |
InChI=1S/C10H11ClO2/c1-8-2-4-10(5-3-8)13-7-9(12)6-11/h2-5H,6-7H2,1H3 |
InChI Key |
PUPIPARABFBVQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)CCl |
Origin of Product |
United States |
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